Cas no 28023-86-1 (3,5-diphenylphenol)

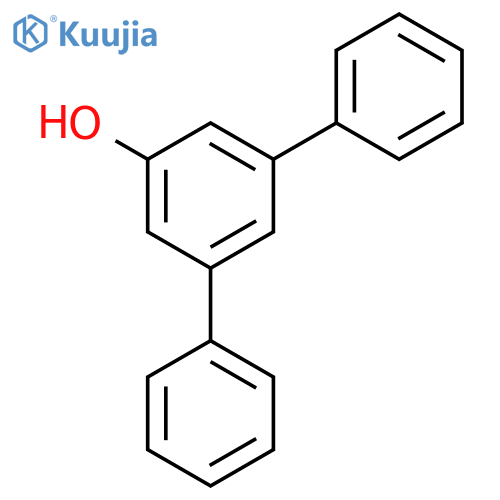

3,5-diphenylphenol structure

商品名:3,5-diphenylphenol

3,5-diphenylphenol 化学的及び物理的性質

名前と識別子

-

- 3,5-diphenylphenol

- 5'-Hydroxy-m-terphenyl

- 5-Oxy-1.3-diphenyl-benzol

- AC1MS70P

- m-Terphenyl-5'-ol

- 3,5-diphenyl-phenol

- [1,1',3',1'']terphenyl-5'-ol

- CHEMBL484969

- 5-phenylbiphenyl-3-ol

- SureCN218214

- BS-27765

- 28023-86-1

- DTXSID30393593

- CSYMXGSXCONTDD-UHFFFAOYSA-N

- MFCD00437866

- 5-PHENYL-[1,1'-BIPHENYL]-3-OL

- SCHEMBL218214

- [1,1':3',1''-Terphenyl]-5'-ol

- G72314

- DB-240790

-

- MDL: MFCD00437866

- インチ: InChI=1S/C18H14O/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,19H

- InChIKey: CSYMXGSXCONTDD-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=CC=C3

計算された属性

- せいみつぶんしりょう: 246.10452

- どういたいしつりょう: 246.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.8

- トポロジー分子極性表面積: 20.2Ų

じっけんとくせい

- PSA: 20.23

3,5-diphenylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM344816-1g |

3,5-Diphenylphenol |

28023-86-1 | 95%+ | 1g |

$358 | 2022-06-11 | |

| 1PlusChem | 1P00BETJ-5g |

3,5-Diphenylphenol |

28023-86-1 | 98% | 5g |

$1116.00 | 2025-02-25 | |

| TRC | D496413-100mg |

3,5-Diphenylphenol |

28023-86-1 | 100mg |

$ 115.00 | 2022-06-05 | ||

| TRC | D496413-50mg |

3,5-Diphenylphenol |

28023-86-1 | 50mg |

$ 70.00 | 2022-06-05 | ||

| TRC | D496413-10mg |

3,5-Diphenylphenol |

28023-86-1 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Ambeed | A796382-250mg |

[1,1':3',1''-Terphenyl]-5'-ol |

28023-86-1 | 98% | 250mg |

$283.0 | 2024-08-03 | |

| Ambeed | A796382-100mg |

[1,1':3',1''-Terphenyl]-5'-ol |

28023-86-1 | 98% | 100mg |

$167.0 | 2024-08-03 | |

| A2B Chem LLC | AF31623-100mg |

3,5-Diphenylphenol |

28023-86-1 | 98% | 100mg |

$122.00 | 2023-12-31 | |

| Chemenu | CM344816-5g |

3,5-Diphenylphenol |

28023-86-1 | 95%+ | 5g |

$1372 | 2022-06-11 | |

| abcr | AB272244-1 g |

3,5-Diphenylphenol; 98% |

28023-86-1 | 1 g |

€467.00 | 2023-07-20 |

3,5-diphenylphenol 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

28023-86-1 (3,5-diphenylphenol) 関連製品

- 92-05-7(1,1'-biphenyl-3,4-diol)

- 92-88-6(4,4'-Dihydroxybiphenyl)

- 15797-52-1(1,3,5-Tri(4-hydroxyphenyl)benzene)

- 580-51-8(3-Phenylphenol)

- 26191-64-0(4-(4-Methylphenyl)phenol)

- 92-69-3(4-Hydroxybiphenyl)

- 50715-82-7(5-Methyl-[1,1'-biphenyl]-3-ol)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:28023-86-1)3,5-diphenylphenol

清らかである:99%/99%/99%

はかる:100mg/250mg/1g

価格 ($):150.0/255.0/686.0